molecular formula C13H8ClNS B169005 6-Chloro-2-phenyl-1,3-benzothiazole CAS No. 7466-32-2

6-Chloro-2-phenyl-1,3-benzothiazole

Cat. No. B169005
CAS RN: 7466-32-2
M. Wt: 245.73 g/mol
InChI Key: KULZCMVYWXLXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-phenyl-1,3-benzothiazole is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it an interesting target for synthesis and investigation. In

Mechanism Of Action

The mechanism of action of 6-Chloro-2-phenyl-1,3-benzothiazole is not fully understood. However, studies have suggested that this compound may exert its anticancer and antimicrobial effects through multiple mechanisms. For example, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells. It has also been suggested that this compound may disrupt the integrity of bacterial cell membranes, leading to bacterial death.

Biochemical And Physiological Effects

Studies have shown that 6-Chloro-2-phenyl-1,3-benzothiazole can have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS) in cells, and decrease the expression of inflammatory cytokines. It has also been shown to have low toxicity in normal cells, indicating that it may be a safe compound for use in scientific research.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Chloro-2-phenyl-1,3-benzothiazole in lab experiments is its potential as a selective and potent anticancer and antimicrobial agent. This compound may be useful in the development of new cancer and antimicrobial drugs. Another advantage is its low toxicity in normal cells, which may make it a safe compound for use in scientific research. One limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 6-Chloro-2-phenyl-1,3-benzothiazole. One direction is the development of new anticancer and antimicrobial drugs based on this compound. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for cancer and antimicrobial therapy. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved anticancer and antimicrobial activity.

Synthesis Methods

The synthesis of 6-Chloro-2-phenyl-1,3-benzothiazole can be achieved through a variety of methods. One common method involves the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of a Lewis acid catalyst such as zinc chloride. Another method involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. Both methods result in the formation of 6-Chloro-2-phenyl-1,3-benzothiazole with good yields.

Scientific Research Applications

6-Chloro-2-phenyl-1,3-benzothiazole has been investigated for its potential applications in various scientific research fields. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another area of interest is its potential as an antimicrobial agent. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.

properties

CAS RN

7466-32-2

Product Name

6-Chloro-2-phenyl-1,3-benzothiazole

Molecular Formula

C13H8ClNS

Molecular Weight

245.73 g/mol

IUPAC Name

6-chloro-2-phenyl-1,3-benzothiazole

InChI

InChI=1S/C13H8ClNS/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H

InChI Key

KULZCMVYWXLXLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl

Other CAS RN

7466-32-2

Origin of Product

United States

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